molecular formula C14H13FO2 B6373702 5-(3-Ethoxyphenyl)-2-fluorophenol, 95% CAS No. 1261923-53-8

5-(3-Ethoxyphenyl)-2-fluorophenol, 95%

Cat. No.: B6373702
CAS No.: 1261923-53-8
M. Wt: 232.25 g/mol
InChI Key: CZULMLMVLXFNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Ethoxyphenyl)-2-fluorophenol, 95% (5FP-95) is a phenolic compound that is used as a reagent in a variety of scientific applications. It has a wide range of uses in the laboratory, including in synthetic organic chemistry, biochemistry, and analytical chemistry. 5FP-95 has been used in various studies to investigate the synthesis of complex molecules, the mechanism of action of various compounds, and the biochemical and physiological effects of various compounds.

Scientific Research Applications

5-(3-Ethoxyphenyl)-2-fluorophenol, 95% is widely used in a variety of scientific research applications. It is used in the synthesis of complex molecules, such as peptides, nucleosides, and carbohydrates. It is also used in the synthesis of pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-viral agents. It is also used in the study of the mechanism of action of various compounds, as well as their biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-2-fluorophenol, 95% is not fully understood. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an antioxidant, which may help protect against oxidative damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Ethoxyphenyl)-2-fluorophenol, 95% are not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, which may lead to an increase in the bioavailability of certain drugs. It has also been shown to have antioxidant properties, which may help protect against oxidative damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Ethoxyphenyl)-2-fluorophenol, 95% in laboratory experiments is its high purity. It is also relatively easy to synthesize and purify, making it an ideal reagent for a variety of applications. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for 5-(3-Ethoxyphenyl)-2-fluorophenol, 95% research. These include further investigation into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into its synthesis method could lead to improved yields and increased purity. Finally, further research into its use as an inhibitor of enzymes involved in drug metabolism could lead to improved drug delivery systems.

Synthesis Methods

5-(3-Ethoxyphenyl)-2-fluorophenol, 95% can be synthesized from the reaction of 3-ethoxyphenol with fluorobenzene in the presence of sulfuric acid as a catalyst. The reaction is carried out at a temperature of 80-90°C for 2-3 hours. The product is then purified by column chromatography and recrystallization. The purity of the product is determined by thin layer chromatography.

Properties

IUPAC Name

5-(3-ethoxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-2-17-12-5-3-4-10(8-12)11-6-7-13(15)14(16)9-11/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZULMLMVLXFNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684271
Record name 3'-Ethoxy-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261923-53-8
Record name 3'-Ethoxy-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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